molecular formula C15H19NO4 B7506120 Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate

Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate

Cat. No. B7506120
M. Wt: 277.31 g/mol
InChI Key: DTFGXXIBFSSQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate, also known as MOCB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MOCB is a synthetic compound that is used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate also inhibits the activity of phosphodiesterase (PDE), an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes.
Biochemical and Physiological Effects
Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which allows researchers to study the role of these molecules in various cellular processes. Another advantage is its potential therapeutic benefits, which make it a promising lead compound for drug discovery. However, one limitation of using Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic benefits in various disease models, such as cancer and neurodegenerative diseases. Additionally, research can be done to improve the solubility and bioavailability of Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate to enhance its efficacy in vivo.

Synthesis Methods

Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate is synthesized by reacting 4-(bromomethyl)benzoic acid with oxane-4-carboxamide in the presence of a base, followed by esterification with methanol. The final product is a white crystalline powder with a molecular weight of 365.36 g/mol.

Scientific Research Applications

Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been used in various scientific research applications, including cancer research, drug discovery, and neuropharmacology. In cancer research, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been used as a lead compound for the development of new drugs with potential therapeutic benefits. In neuropharmacology, Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

methyl 4-[(oxane-4-carbonylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-15(18)13-4-2-11(3-5-13)10-16-14(17)12-6-8-20-9-7-12/h2-5,12H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFGXXIBFSSQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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